molecular formula C9H13F2NO6 B15054266 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid

Cat. No.: B15054266
M. Wt: 269.20 g/mol
InChI Key: AJUHOZFHUSGRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid is a compound that combines 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid with oxalic acid in a 1:1 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid typically involves the reaction of 1,3-difluoropropane with azetidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The compound is then combined with oxalic acid to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Cold-chain transportation is often required to maintain the stability of the compound during storage and distribution .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid is unique due to its combination with oxalic acid, which can enhance its stability and solubility. This makes it a valuable compound for various applications where these properties are essential .

Properties

Molecular Formula

C9H13F2NO6

Molecular Weight

269.20 g/mol

IUPAC Name

1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid

InChI

InChI=1S/C7H11F2NO2.C2H2O4/c8-1-6(2-9)10-3-5(4-10)7(11)12;3-1(4)2(5)6/h5-6H,1-4H2,(H,11,12);(H,3,4)(H,5,6)

InChI Key

AJUHOZFHUSGRFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(CF)CF)C(=O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.